molecular formula C25H18O5 B2518884 [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate CAS No. 306730-23-4

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate

Cat. No. B2518884
CAS RN: 306730-23-4
M. Wt: 398.414
InChI Key: NJRLSEMUTSTBAJ-QDOYKEIESA-N
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Description

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as Moracin M and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Subheading Mechanism and Significance of γ-Hydroxymethyl Group in Lignin Acidolysis

The study by T. Yokoyama (2015) delves into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. It highlights the critical role of the γ-hydroxymethyl group in the reaction mechanism and provides insights into the hydride transfer mechanism of benzyl-cation-type intermediates. Additionally, the study explores the formation of enol ether compounds and unveils an unknown reaction mechanism in the acidolysis of lignin model compounds.

Applications in Propolis Composition Analysis

Subheading Chemical Composition and Biological Properties of Propolis

The research by Yuanjun Xu et al. (2009) focuses on propolis, a resinous substance collected by honeybees, known for its diverse chemical composition and biological properties. The study compiles data on ethanol extracts, water extracts, and volatile oils from propolis, emphasizing the abundant and effective parts, such as flavonoids and phenolic acids, contributing to its antibacterial, antiviral, and antioxidant effects.

Applications in Carcinogen Analogy and Evaluation

Subheading Thiophene Analogy of Benzidine and 4-Aminobiphenyl

The work by J. Ashby et al. (1978) presents a comprehensive review and synthesis of thiophene analogues of carcinogens benzidine and 4-aminobiphenyl. The study evaluates the potential carcinogenicity of these compounds in vitro and discusses their chemical and biological behavior, shedding light on the degree of reliance on in vitro predictions for potential carcinogenicity of structurally new compounds.

Mechanism of Action

Target of Action

The primary target of 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate, also known as JS-0272, is the immune inhibitory receptor B- and T-Lymphocyte Attenuator (BTLA) . BTLA is a receptor expressed on T cells, B cells, and dendritic cells . It plays a crucial role in maintaining immune homeostasis by inhibiting or blunting the activation of these cells .

Mode of Action

JS-0272 acts as a selective agonist of BTLA . By binding to BTLA, it inhibits or blunts the activation of T cells, B cells, and dendritic cells . This interaction suppresses the inflammatory immune response, which can be beneficial in conditions where the immune response is overactive, such as in autoimmune diseases .

Biochemical Pathways

By inhibiting the activation of T cells, B cells, and dendritic cells, JS-0272 could potentially affect the signaling pathways that lead to the production of pro-inflammatory cytokines and other immune response mediators .

Pharmacokinetics

The pharmacokinetics of JS-0272, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation . These properties will determine the bioavailability of JS-0272 and its ability to reach its target cells in the body .

Result of Action

The molecular and cellular effects of JS-0272’s action involve the suppression of immune cell activation. By acting as a BTLA agonist, JS-0272 inhibits the activation of T cells, B cells, and dendritic cells . This can lead to a reduction in the production of pro-inflammatory cytokines and other immune response mediators, potentially alleviating symptoms in conditions characterized by overactive immune responses .

properties

IUPAC Name

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c26-22(13-6-19-7-14-23-24(16-19)29-17-28-23)20-9-11-21(12-10-20)30-25(27)15-8-18-4-2-1-3-5-18/h1-16H,17H2/b13-6-,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRLSEMUTSTBAJ-QDOYKEIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate

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